molecular formula C6H4Cl3N B1266056 4-(Trichloromethyl)pyridine CAS No. 22796-40-3

4-(Trichloromethyl)pyridine

Cat. No. B1266056
CAS RN: 22796-40-3
M. Wt: 196.5 g/mol
InChI Key: JYQFHKYYTOIWOQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 4-(Trichloromethyl)pyridine, often involves strategies that allow for the introduction of functional groups to the pyridine core. For example, the synthesis of 4-(2-Tetrathiafulvalenyl-ethenyl)pyridine derivatives, which shares a similar pyridine core, involves reactions with rare earth complexes, showcasing the versatility of pyridine derivatives in forming complex structures with unique properties (Pointillart et al., 2009). Although not directly related to 4-(Trichloromethyl)pyridine, these methods illustrate the synthetic flexibility of pyridine compounds.

Molecular Structure Analysis

The molecular structure of pyridine derivatives is crucial for understanding their chemical behavior. For instance, the crystal structure analysis of various pyridine-based compounds reveals how the substitution patterns and types of functional groups affect the overall molecular geometry and intermolecular interactions. The structural studies of 4-(dimethylamino)pyridin-1-ium derivatives, for example, demonstrate the impact of substituents on the pyridine ring's electronic and steric properties, which are essential for its reactivity and applications (Belay et al., 2020).

Chemical Reactions and Properties

Pyridine derivatives participate in various chemical reactions, reflecting their versatile reactivity. For example, the chloromethylation of pyrroles to yield chloromethyl compounds showcases the reactivity of pyridine-like structures under specific conditions (Barker & Bahia, 1990). Although not directly related to 4-(Trichloromethyl)pyridine, these reactions highlight the chemical versatility of the pyridine motif.

Scientific Research Applications

Reaction Kinetics and Mechanisms

  • Reaction with Dichloromethane : A study by Rudine, Walter, and Wamser (2010) revealed that pyridine derivatives, including those similar to 4-(Trichloromethyl)pyridine, react with dichloromethane under ambient conditions. This reaction forms methylenebispyridinium dichloride compounds, suggesting potential applications in synthesizing specific pyridine-based compounds (Rudine et al., 2010).

Synthesis of Heterocyclic Compounds

  • Pyrrolidines Synthesis : Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a study involving N-methyl azomethine ylide and trichloro-substituted pyridines. Their research could offer insights into the potential use of 4-(Trichloromethyl)pyridine in synthesizing biologically active heterocyclic compounds (Żmigrodzka et al., 2022).

Catalytic Applications

  • Recyclable Catalyst for Acylation : A study by Liu et al. (2014) focused on using 4-(N,N-Dimethylamino)pyridine hydrochloride as a recyclable catalyst for the acylation of alcohols, suggesting similar potential applications for 4-(Trichloromethyl)pyridine in catalysis (Liu et al., 2014).

Spectroscopic Studies and Surface Chemistry

  • Surface Plasmon Resonance Spectroscopy : Gandubert and Lennox (2006) used 4-(dimethylamino)pyridine in surface plasmon resonance spectroscopy to form adhesion layers for polyelectrolytes on gold surfaces. This implies potential uses of 4-(Trichloromethyl)pyridine in similar surface chemistry applications (Gandubert & Lennox, 2006).

Medicinal Chemistry

  • G-quadruplex Binding Ligand Synthesis : In 2009, Smith et al. described a microfluidic platform for synthesizing a compound related to 4-(Trichloromethyl)pyridine, highlighting its potential application in cancer treatment by targeting quadruplex DNA (Smith et al., 2009).

Electrosynthesis and Electron Transfer

  • Electron Transfer Studies : Borsari et al. (1997) investigated the electrochemical reduction of trichloromethyl pyridine derivatives. This study suggests potential applications in electrochemical processes and the study of electron transfer mechanisms (Borsari et al., 1997).

Safety And Hazards

4-(Trichloromethyl)pyridine is classified as a dangerous substance. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . It is highly flammable and its vapors can cause a fire .

Future Directions

Trifluoromethylpyridine (TFMP) and its intermediates, which are similar to 4-(Trichloromethyl)pyridine, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the demand for TFMP derivatives has been increasing steadily in the last 30 years .

properties

IUPAC Name

4-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3N/c7-6(8,9)5-1-3-10-4-2-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQFHKYYTOIWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177346
Record name 4-(Trichloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trichloromethyl)pyridine

CAS RN

22796-40-3
Record name 4-(Trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22796-40-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trichloromethyl)pyridine
Source ChemIDplus
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Record name 4-(Trichloromethyl)pyridine
Source EPA DSSTox
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Record name 4-(trichloromethyl)pyridine
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Record name 4-(TRICHLOROMETHYL)PYRIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
85
Citations
HAJ Hoitink, AF Schmitthenner - Phytopathology, 1975 - cabdirect.org
Soil drenches [300 mu g/ml) of dowco 269 applied before inoculation effectively prevented root rot of rhododendron caused by P. cinnamomi but drenches applied after inoculation did …
Number of citations: 24 www.cabdirect.org
ED Bloch, RD Raabe… - The Plant Disease …, 1976 - books.google.com
The fungicides 2-chloro-6-methoxy-4-(trichloromethyl) pyridine (pyroxychlor), sodium p-(dimethylamino) benzenediazosulfonate (BAY 22555), and 5-ethoxy-3-(trichloromethyl)-1, 2, 4-…
Number of citations: 1 books.google.com
JL Starr, WF Mai - Pl. Dis. Reptr, 1976 - books.google.com
The efficacy of 2-chloro-6-methoxy-4-(trichloromethyl) pyridine (pyroxychlor) in controlling Pythium polymorphon in a root-rot complex of celery involving Meloidogyne hapla was tested. …
Number of citations: 2 books.google.com
LW Small, RA Martin, LV Edgington - Netherlands Journal of Plant …, 1977 - Springer
The uptake and translocation within tomato plants of pyroxychlor (2 chloro-6-methoxy-4-(trichloromethyl) pyridine) and the 6-amino analogue were compared. Both fungicides were …
Number of citations: 9 link.springer.com
AL Bertus, JE Wood - Phytopathologische Zeitschrift, 1977 - search.ebscohost.com
Root rot of container-grown plants caused by Phytophthora cinnamomi Rands is a recurring problem in New South Wales in unsterilized or unpasteurized soil and in recontaminated …
Number of citations: 5 search.ebscohost.com
AL Bertus, JE Wood - Phytopathologische Zeitschrift, 1978 - search.ebscohost.com
Earlier work (BERTUS 1974, 1977) showed that 5-ethoxy-3-(trichloromethyl)-l, 2, 4-thiadiazole (ethazol) and 2-chloro-6-methoxy-4-trichloromethyl)-pyridine (Lorvek®)*) were effective in …
Number of citations: 6 search.ebscohost.com
TR Faechner, JL Bolton - Canadian Journal of Plant Science, 1978 - cdnsciencepub.com
In a growth room study, Dowco 269 (2-chloro-6-methoxy-4-(trichloromethyl) pyridine), when mixed in alfalfa sick soil, significantly lowered disease ratings of Beaver alfalfa plants (…
Number of citations: 4 cdnsciencepub.com
RE Falloon - New Zealand Journal of Experimental Agriculture, 1980 - Taylor & Francis
Fungicide control of Ustilago bullata Berk. seedling and shoot infection of Bromus catharticus Vahl was investigated in glasshouse trials. Seedling infection was controlled adequately …
Number of citations: 2 www.tandfonline.com
RL Noveroske - Phytopathology - apsnet.org
Do wco 2699 [2-chloro-6-meth oxy-4-(trichloromethyl) pyridine] exhibits unusual in vivo activity against Phytophthora parasitica of tobacco. Long-term control is obtained when the …
Number of citations: 0 www.apsnet.org
R Keim, GA Zentmyer, LJ Klure - The Plant Disease Reporter, 1976 - books.google.com
An isolate of Phytophthora palmivora was found to cause a destructive disease of ivy (Hedera helix'California') in California and was identified as the A2 mating type. This is the first …
Number of citations: 7 books.google.com

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